7-(3-Bromobenzyl)-8-chloro-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
7-(3-Bromobenzyl)-8-chloro-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the purine family. This compound is characterized by its unique structure, which includes a bromobenzyl group, a chloro group, and a dimethyl group attached to a purine ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Bromobenzyl)-8-chloro-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a benzyl group, followed by chlorination and subsequent attachment to a purine ring. The reaction conditions often include the use of solvents like ethanol and reagents such as sodium tetrahydroborate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-(3-Bromobenzyl)-8-chloro-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide for bromination, sodium tetrahydroborate for reduction, and various acids and bases for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted purine derivatives.
Scientific Research Applications
7-(3-Bromobenzyl)-8-chloro-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(3-Bromobenzyl)-8-chloro-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. For instance, it may bind to tubulin, disrupting microtubule dynamics and inhibiting cell proliferation . The compound’s effects are mediated through pathways involving cellular microtubules and other structural proteins.
Comparison with Similar Compounds
Similar Compounds
Benzyl bromide: Shares the bromobenzyl group but lacks the purine ring and chloro group.
3-Bromobenzyl alcohol: Contains the bromobenzyl group but differs in the functional groups attached to the benzene ring.
Uniqueness
7-(3-Bromobenzyl)-8-chloro-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific combination of functional groups and its purine-based structure. This uniqueness imparts distinct chemical properties and biological activities, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C14H12BrClN4O2 |
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Molecular Weight |
383.63 g/mol |
IUPAC Name |
7-[(3-bromophenyl)methyl]-8-chloro-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C14H12BrClN4O2/c1-18-11-10(12(21)19(2)14(18)22)20(13(16)17-11)7-8-4-3-5-9(15)6-8/h3-6H,7H2,1-2H3 |
InChI Key |
JIAXKKAZTVDJAD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Cl)CC3=CC(=CC=C3)Br |
Origin of Product |
United States |
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